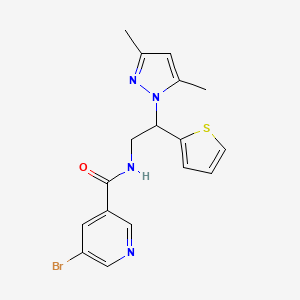
5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Intermediate: The synthesis begins with the preparation of the 3,5-dimethyl-1H-pyrazole intermediate. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Introduction of the Thiophene Moiety: The next step involves the alkylation of the pyrazole intermediate with a thiophene-containing alkyl halide, such as 2-bromoethylthiophene, in the presence of a base like potassium carbonate.
Bromination: The resulting compound is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Nicotinamide Coupling: Finally, the brominated intermediate is coupled with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound, potentially altering the pyrazole or nicotinamide moieties.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may serve as a probe or inhibitor in enzymatic studies due to its nicotinamide moiety, which is structurally similar to NAD+ (nicotinamide adenine dinucleotide), a crucial coenzyme in metabolic processes.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties. The presence of the pyrazole and thiophene rings suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent, pending further pharmacological studies.
Industry
In industry, the compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and electronic properties.
作用机制
The mechanism of action of 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)nicotinamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nicotinamide moiety might mimic NAD+ and interfere with metabolic pathways, while the pyrazole and thiophene rings could interact with specific protein targets, altering their function.
相似化合物的比较
Similar Compounds
5-bromo-N-(2-(1H-pyrazol-1-yl)ethyl)nicotinamide: Lacks the thiophene and dimethyl groups, potentially altering its reactivity and biological activity.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)nicotinamide: Does not contain the bromine atom, which may reduce its utility in substitution reactions.
5-bromo-N-(2-(thiophen-2-yl)ethyl)nicotinamide: Lacks the pyrazole ring, which could affect its electronic properties and interactions with biological targets.
Uniqueness
The uniqueness of 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)nicotinamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the pyrazole and thiophene rings provide a rich electronic structure for interactions with various targets.
属性
IUPAC Name |
5-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4OS/c1-11-6-12(2)22(21-11)15(16-4-3-5-24-16)10-20-17(23)13-7-14(18)9-19-8-13/h3-9,15H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDHYAQQWMFIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
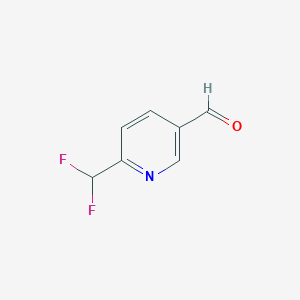
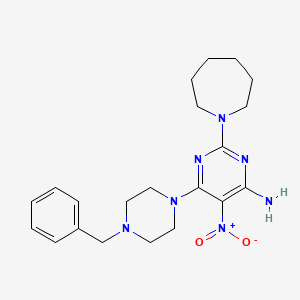
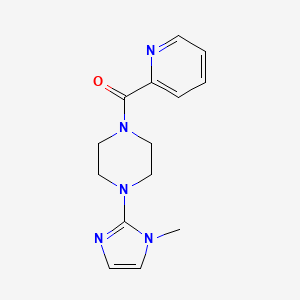
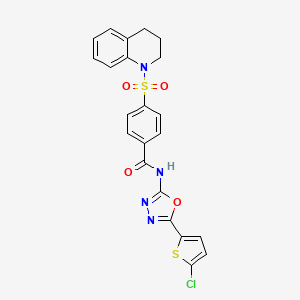
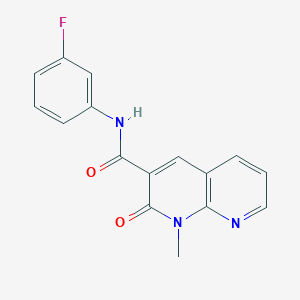
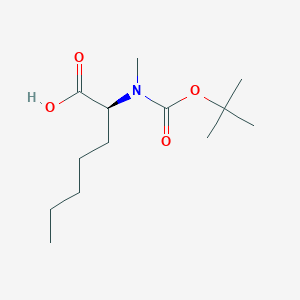
![2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B2700759.png)
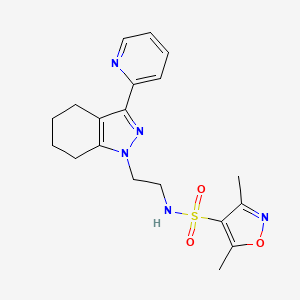

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2700768.png)
